molecular formula C13H15ClN2O B555655 D-Alanine beta-naphthylamide hydrochloride CAS No. 201984-32-9

D-Alanine beta-naphthylamide hydrochloride

Cat. No.: B555655
CAS No.: 201984-32-9
M. Wt: 250.72 g/mol
InChI Key: WNLRRMRLNYQNOZ-SBSPUUFOSA-N
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Description

D-Alanine beta-naphthylamide hydrochloride is a chemical compound with the molecular formula CH3CH(NH2)CONHC10H7·HCl and a molecular weight of 250.72 g/mol . It is a derivative of alanine, an amino acid, and beta-naphthylamide, a compound known for its chromogenic properties. This compound is often used in biochemical assays and research due to its ability to act as a substrate in enzymatic reactions.

Mechanism of Action

Target of Action

D-Alanine beta-naphthylamide hydrochloride primarily targets alanine aminopeptidase (AAP) and neutral aminopeptidase (APN) . AAP is an enzyme that catalyzes the removal of an amino acid from the amino terminus of a protein or peptide. APN, also known as aminopeptidase N, is a type of enzyme that can cleave amino acids from a peptide .

Mode of Action

The compound acts as a substrate for these enzymes . It interacts with the active sites of AAP and APN, allowing the enzymes to catalyze their respective reactions . The interaction leads to the hydrolysis of the compound, which can be detected by simple chromogenic reactions .

Biochemical Pathways

The hydrolysis of this compound by AAP and APN is part of the broader protein degradation pathway . This pathway is crucial for maintaining the balance of proteins in the body, removing damaged proteins, and regulating various biological processes.

Pharmacokinetics

As a small molecule with a molecular weight of 25073 , it is likely to have good bioavailability.

Result of Action

The hydrolysis of this compound by AAP and APN results in the breakdown of the compound into smaller molecules . This process can be used to measure the activity of these enzymes in various biological samples .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the activity of the enzymes it targets can be affected by changes in pH and temperature. Moreover, the compound’s stability may be influenced by storage conditions. It is recommended to store the compound at 2-8°C .

Preparation Methods

The synthesis of D-Alanine beta-naphthylamide hydrochloride typically involves the reaction of D-alanine with beta-naphthylamine in the presence of hydrochloric acid. The reaction conditions often include:

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

D-Alanine beta-naphthylamide hydrochloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include water (for hydrolysis), oxidizing agents (for oxidation), and reducing agents (for reduction). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

D-Alanine beta-naphthylamide hydrochloride has a wide range of applications in scientific research:

Properties

IUPAC Name

(2R)-2-amino-N-naphthalen-2-ylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.ClH/c1-9(14)13(16)15-12-7-6-10-4-2-3-5-11(10)8-12;/h2-9H,14H2,1H3,(H,15,16);1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLRRMRLNYQNOZ-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=CC=CC=C2C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NC1=CC2=CC=CC=C2C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201984-32-9
Record name 201984-32-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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